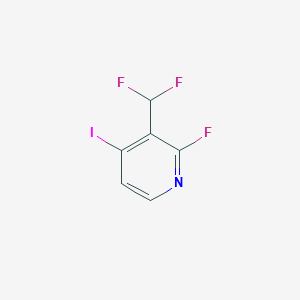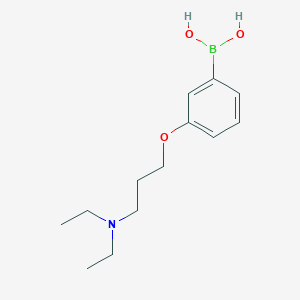
(3-(3-(Diethylamino)propoxy)phenyl)boronic acid
Descripción general
Descripción
“(3-(3-(Diethylamino)propoxy)phenyl)boronic acid” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular formula of “(3-(3-(Diethylamino)propoxy)phenyl)boronic acid” is C13H22BNO3 . Its average mass is 251.130 Da and its monoisotopic mass is 251.169281 Da .Chemical Reactions Analysis
Organoboron compounds like “(3-(3-(Diethylamino)propoxy)phenyl)boronic acid” are known to participate in various chemical reactions. The most important application is the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Aplicaciones Científicas De Investigación
Boronic Acid in Biosensors and Diagnostics
Boronic acids, including ferroceneboronic acid and its derivatives, have been extensively explored for the development of electrochemical biosensors. These compounds offer unique properties, such as the ability to form reversible covalent bonds with diols and polyols, making them ideal for the detection of sugars, glycated hemoglobin (HbA1c), fluoride ions, and other biological molecules. The incorporation of boronic acids into sensor technologies enhances sensitivity and selectivity, enabling their application in medical diagnostics and monitoring (Wang et al., 2014).
Therapeutic Applications
The unique reactivity of boronic acids with biomolecules has led to their investigation as therapeutic agents. Research on boronic acid-based drugs has increased, with several compounds approved for clinical use and others in various stages of clinical trials. These compounds have been found to potentially enhance drug potency or improve pharmacokinetic profiles, showing promise in the treatment of various diseases (Plescia & Moitessier, 2020).
Environmental and Material Science Applications
In addition to biomedical applications, boronic acids and their derivatives play a crucial role in environmental and material sciences. For instance, boron-based compounds, including boronic acids, have been utilized in seawater desalination technologies to address the challenge of boron removal. These applications highlight the versatility and significance of boronic acids in addressing critical environmental issues (Tu et al., 2010).
Drug Discovery and Design
The structural features of boronic acids contribute to their role in drug discovery and design. Advances in structure-based drug design have identified boronic acids as key functional groups in the development of inhibitors for enzymes like carbonic anhydrases. These studies demonstrate the potential of boronic acids in creating novel therapeutic agents with specific mechanisms of action (Supuran, 2017).
Direcciones Futuras
The future directions in the field of organoboron chemistry involve the development of new synthesis methods and applications. The Suzuki–Miyaura coupling reaction, for instance, is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Future research may focus on expanding the scope of this reaction and exploring new transformations involving organoboron compounds .
Propiedades
IUPAC Name |
[3-[3-(diethylamino)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BNO3/c1-3-15(4-2)9-6-10-18-13-8-5-7-12(11-13)14(16)17/h5,7-8,11,16-17H,3-4,6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJMGDFXUWOLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCN(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-(Diethylamino)propoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459633.png)

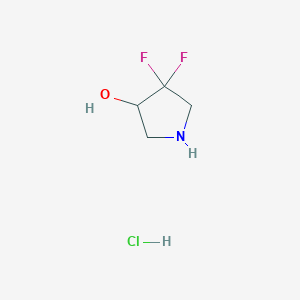

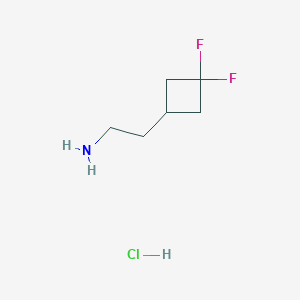


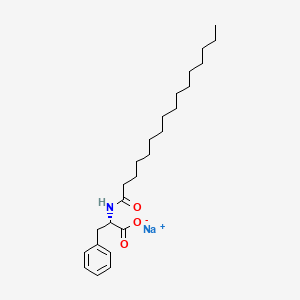
![methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1459648.png)
